Ethyl 3-aminopyrrolidine-1-carboxylate Ethyl 3-aminopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 103831-10-3
VCID: VC0012694
InChI: InChI=1S/C7H14N2O2/c1-2-11-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3
SMILES: CCOC(=O)N1CCC(C1)N
Molecular Formula: C7H14N2O2
Molecular Weight: 158.2 g/mol

Ethyl 3-aminopyrrolidine-1-carboxylate

CAS No.: 103831-10-3

VCID: VC0012694

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminopyrrolidine-1-carboxylate - 103831-10-3

Description

Ethyl 3-aminopyrrolidine-1-carboxylate is a chemical compound with the CAS No. 103831-10-3 and the molecular formula C7H14N2O2C_7H_{14}N_2O_2 . It has a molecular weight of 158.2 . Synonyms for ethyl 3-aminopyrrolidine-1-carboxylate include 3-amino-1-pyrrolidinecarboxylic acid ethyl ester and 1-pyrrolidinecarboxylic acid, 3-amino-, ethyl ester .

This compound serves as a building block in synthesizing more complex molecules, finding use in pharmaceuticals and agrochemicals. It is an important intermediate in the manufacture of 3-amino-pyrrolidine derivatives, which are used in the production of pharmaceutically active substances such as vinylpyrrolidinonecephalosporin derivatives . These derivatives exhibit high antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

A similar compound, tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate, is synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate via a reaction with DIEA and benzyl chloroformate . Another related compound is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide used as a carboxyl activating agent for coupling primary amines to yield amide bonds .

CAS No. 103831-10-3
Product Name Ethyl 3-aminopyrrolidine-1-carboxylate
Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
IUPAC Name ethyl 3-aminopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C7H14N2O2/c1-2-11-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3
Standard InChIKey AYRKWHRVFHIRPI-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(C1)N
Canonical SMILES CCOC(=O)N1CCC(C1)N
PubChem Compound 13656208
Last Modified Jul 17 2023

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